molecular formula C5H6ClIN2O2S B12224234 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride

1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12224234
M. Wt: 320.54 g/mol
InChI Key: LPDXJLVMBFUGBP-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride is a halogenated pyrazole sulfonyl chloride derivative characterized by an ethyl group at the 1-position, an iodine atom at the 5-position, and a sulfonyl chloride group at the 4-position of the pyrazole ring. This compound belongs to a class of reactive intermediates widely utilized in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized pyrazole derivatives .

Properties

Molecular Formula

C5H6ClIN2O2S

Molecular Weight

320.54 g/mol

IUPAC Name

1-ethyl-5-iodopyrazole-4-sulfonyl chloride

InChI

InChI=1S/C5H6ClIN2O2S/c1-2-9-5(7)4(3-8-9)12(6,10)11/h3H,2H2,1H3

InChI Key

LPDXJLVMBFUGBP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)Cl)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-5-iodo-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the careful addition of chlorosulfonic acid to the pyrazole compound, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole sulfonyl chlorides exhibit diverse chemical and physical properties depending on their substitution patterns. Below is a comparative analysis of 1-ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride with structurally related compounds:

Structural and Electronic Features

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Electronic Effects
1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride 1-Ethyl, 5-Iodo ~313.6 Iodo group: Strong electron-withdrawing, enhances electrophilicity of sulfonyl chloride
1-Ethyl-1H-pyrazole-4-sulfonyl chloride 1-Ethyl ~186.6 Ethyl group: Electron-donating, reduces electrophilicity compared to iodo analog
5-Methyl-1H-pyrazole-4-sulfonyl chloride 5-Methyl ~176.6 Methyl group: Mild electron-donating, moderate reactivity
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride 1,3,5-Trimethyl ~204.7 Steric hindrance from trimethyl groups slows nucleophilic substitution

Biological Activity

1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the pyrazole class of heterocycles. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry, agriculture, and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride can be represented as follows:

PropertyValue
Molecular FormulaC6H7ClI N2O2S
Molecular Weight275.55 g/mol
IUPAC Name1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride

This compound features a sulfonyl chloride group, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride, exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that this specific derivative showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride have been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values for these cell lines are presented below:

Cell LineIC50 (µM)
HeLa10
MCF715

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer therapeutic agent.

The biological activity of 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride is attributed to its ability to interact with specific biological targets. It is believed that the sulfonyl chloride group can form covalent bonds with nucleophilic residues in target proteins, thereby modulating their activity. This interaction may lead to downstream effects such as inhibition of enzymatic activity or disruption of cellular signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The study demonstrated that 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential application in treating biofilm-related infections .

Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with 1-Ethyl-5-iodo-1H-pyrazole-4-sulfonyl chloride led to increased levels of reactive oxygen species (ROS), contributing to apoptosis in HeLa cells. The findings support further exploration into its use as an anticancer agent.

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